4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one 4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0771861
InChI: InChI=1S/C15H12N2OS/c1-9-6-10(2)17-15-13(9)14(18)12(19-15)7-11-4-3-5-16-8-11/h3-8H,1-2H3/b12-7-
SMILES: CC1=CC(=NC2=C1C(=O)C(=CC3=CN=CC=C3)S2)C
Molecular Formula: C15H12N2OS
Molecular Weight: 268.3 g/mol

4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one

CAS No.:

Cat. No.: VC0771861

Molecular Formula: C15H12N2OS

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one -

Specification

Molecular Formula C15H12N2OS
Molecular Weight 268.3 g/mol
IUPAC Name (2Z)-4,6-dimethyl-2-(pyridin-3-ylmethylidene)thieno[2,3-b]pyridin-3-one
Standard InChI InChI=1S/C15H12N2OS/c1-9-6-10(2)17-15-13(9)14(18)12(19-15)7-11-4-3-5-16-8-11/h3-8H,1-2H3/b12-7-
Standard InChI Key YRCHAOKMUUTSAQ-GHXNOFRVSA-N
Isomeric SMILES CC1=CC(=NC2=C1C(=O)/C(=C/C3=CN=CC=C3)/S2)C
SMILES CC1=CC(=NC2=C1C(=O)C(=CC3=CN=CC=C3)S2)C
Canonical SMILES CC1=CC(=NC2=C1C(=O)C(=CC3=CN=CC=C3)S2)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator